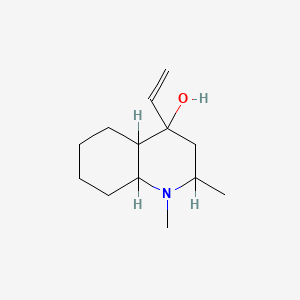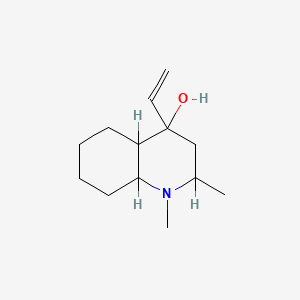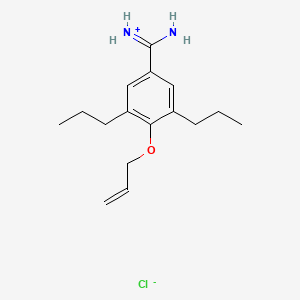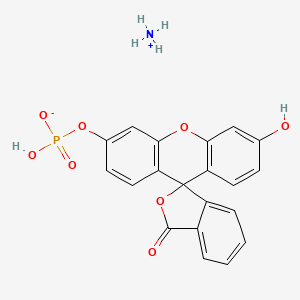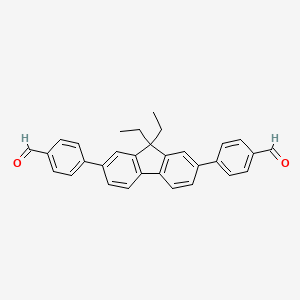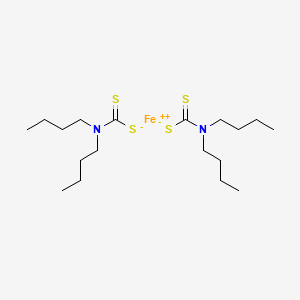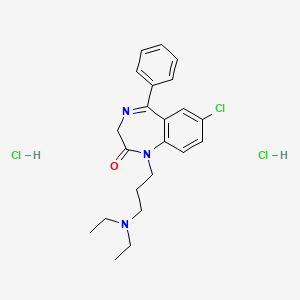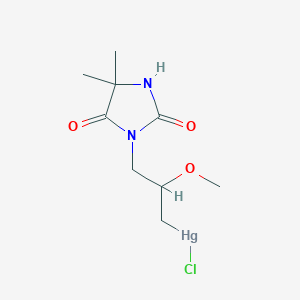
3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin is a chemical compound that belongs to the class of organomercury compounds It is characterized by the presence of a chloromercuri group attached to a methoxypropyl chain, which is further connected to a dimethylhydantoin moiety
Métodos De Preparación
The synthesis of 3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin typically involves the reaction of 3-chloromercuri-2-methoxy-1-propanol with 5,5-dimethylhydantoin under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of mercury-free derivatives.
Substitution: The chloromercuri group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of antimicrobial agents.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin involves its interaction with molecular targets such as enzymes and proteins The chloromercuri group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity
Comparación Con Compuestos Similares
Similar compounds to 3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin include:
1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin: This compound has a similar structure but with a methyl group instead of a dimethyl group.
3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin: Lacks the dimethyl substitution on the hydantoin ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
3477-28-9 |
|---|---|
Fórmula molecular |
C9H15ClHgN2O3 |
Peso molecular |
435.27 g/mol |
Nombre IUPAC |
chloro-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-methoxypropyl]mercury |
InChI |
InChI=1S/C9H15N2O3.ClH.Hg/c1-6(14-4)5-11-7(12)9(2,3)10-8(11)13;;/h6H,1,5H2,2-4H3,(H,10,13);1H;/q;;+1/p-1 |
Clave InChI |
BTQOHLURROEVNT-UHFFFAOYSA-M |
SMILES canónico |
CC1(C(=O)N(C(=O)N1)CC(C[Hg]Cl)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


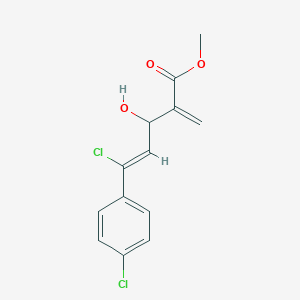


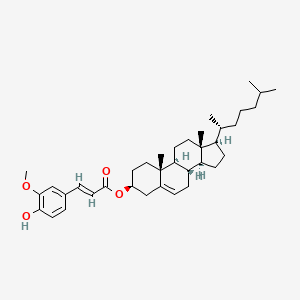

![3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B13743633.png)
